molecular formula C31H48N6O10 B12579717 L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid CAS No. 267425-46-7

L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid

Cat. No.: B12579717
CAS No.: 267425-46-7
M. Wt: 664.7 g/mol
InChI Key: VFFOOEJLKLBGJM-YSXBZUGOSA-N
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Description

L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid is a polypeptide composed of a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

The major products of these reactions are typically modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships.

Scientific Research Applications

L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-threonyl-L-alanyl-L-phenylalanyl-L-leucyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing new therapeutic agents.

Properties

CAS No.

267425-46-7

Molecular Formula

C31H48N6O10

Molecular Weight

664.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid

InChI

InChI=1S/C31H48N6O10/c1-15(2)12-20(27(42)36-22(31(46)47)14-23(39)40)35-28(43)21(13-19-10-8-7-9-11-19)34-26(41)17(5)33-30(45)25(18(6)38)37-29(44)24(32)16(3)4/h7-11,15-18,20-22,24-25,38H,12-14,32H2,1-6H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H,37,44)(H,39,40)(H,46,47)/t17-,18+,20-,21-,22-,24-,25-/m0/s1

InChI Key

VFFOOEJLKLBGJM-YSXBZUGOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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